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Compound of Interest

Compound Name: 3-Hexenoic acid, methyl ester

CAS No.: 13894-61-6

Cat. No.: B081782

Get Quote

Executive Summary
Methyl 3-hexenoate (CAS: 2396-78-3) is a medium-volatility ester characterized by a distinct

"green-fruity" olfactory profile, bridging the gap between fresh vegetative notes (tomato leaf,

green bean) and ripe tropical fruit (pineapple, passion fruit). Unlike its conjugated isomer

(methyl 2-hexenoate), the 3-isomer retains a non-conjugated

-unsaturation that imparts a sharper, fresher lift to flavor formulations. This guide details the
physicochemical properties, biogenic origins, synthetic protocols, and analytical validation of
methyl 3-hexenoate for use in high-fidelity flavor reconstruction.

Chemical Identity & Physicochemical Core
Methyl 3-hexenoate exists primarily in two geometric isomers: (Z)-3 (cis) and (E)-3 (trans). The

(Z)-isomer is biologically predominant in fresh plant tissues via the lipoxygenase pathway, while

synthetic commercial preparations are often mixtures or predominantly (E)-isomers depending

on the synthesis route.

Table 1: Physicochemical Specifications
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Parameter Specification Notes

IUPAC Name Methyl hex-3-enoate

CAS Number 2396-78-3
Generic (Isomers: E 13894-61-

6; Z 13894-62-7)

FEMA Number 3364 GRAS Status

Molecular Formula

C

H

O

Molecular Weight 128.17 g/mol

Boiling Point 168–169 °C @ 760 mmHg

LogP (o/w) ~2.32 Hydrophobic, fat-soluble

Specific Gravity 0.916–0.923 @ 25 °C

Refractive Index 1.422–1.430 @ 20 °C

Solubility
Soluble in ethanol, oils;

Insoluble in water

Critical Isomerism Note: The position of the double bond at C3 (non-conjugated) is

thermodynamically less stable than the C2 (conjugated) position. Under strong acidic or basic

conditions, or excessive heat, 3-hexenoates can isomerize to 2-hexenoates. This shift changes

the sensory profile from "fresh/green" to "waxy/fruity" and must be mitigated during processing

[1].

Sensory Architecture
The sensory value of methyl 3-hexenoate lies in its duality. It functions as a "bridge" molecule

in flavor compounding, connecting green top notes with fruity bodies.

Primary Descriptors: Pineapple, Green, Pear, Tropical, Earthy, Tomato Leaf.
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Nuance: The (Z)-isomer tends to carry a more intense "fresh cut" green character, akin to

cis-3-hexenol ("leaf alcohol"), while the (E)-isomer is often described as fruitier and more

akin to pear/pineapple [2].

Threshold: Detection thresholds are typically in the low ppb range in water, contributing

significant impact even at low dosages.

Biogenic Origin: The Lipoxygenase (LOX) Pathway
Understanding the natural synthesis of methyl 3-hexenoate allows for better biomimetic flavor

design. In plants like pineapple (Ananas comosus) and guava, this compound is a downstream

product of fatty acid metabolism.

Mechanism[8]
Substrate Release: Linolenic acid (C18:3) is released from membrane lipids.

Oxygenation: Lipoxygenase (LOX) adds oxygen to C13, forming 13-

hydroperoxyoctadecatrienoic acid (13-HPOT).

Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into C12 oxo-acids and the volatile

(Z)-3-hexenal.

Oxidation & Esterification: (Z)-3-hexenal is oxidized to (Z)-3-hexenoic acid, which is

subsequently methylated by an alcohol acyltransferase (AAT) or a specific methyltransferase

using S-adenosylmethionine (SAM) [3].
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Figure 1: Biogenic pathway of Methyl 3-Hexenoate from Linolenic Acid via the LOX pathway.

Synthetic Methodology
For research and industrial application, isolation from fruit is inefficient. Chemical synthesis via

Fischer esterification is the standard, but it requires strict control to prevent double-bond

migration.

Protocol: Controlled Esterification of 3-Hexenoic Acid
Objective: Synthesize methyl 3-hexenoate while minimizing isomerization to methyl 2-

hexenoate.

Reagents:

3-Hexenoic acid (purity >97%, predominantly trans or cis depending on starting material).

Methanol (anhydrous, excess).

Sulfuric acid (H
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SO

, catalytic amount) or Thionyl Chloride (SOCl

).

Sodium Bicarbonate (NaHCO

).

Step-by-Step Workflow:

Activation (Low Temp): In a round-bottom flask equipped with a reflux condenser and drying

tube, dissolve 3-hexenoic acid (0.1 mol) in anhydrous Methanol (1.0 mol).

Why: Excess methanol drives the equilibrium toward ester formation (Le Chatelier's

principle).

Catalysis: Cool the solution to 0°C. Add concentrated H

SO

(1-2 drops) dropwise.

Caution: Exothermic reaction. Keep cool to prevent initial isomerization.

Reflux: Heat the mixture to a gentle reflux (approx. 65°C) for 2–4 hours.

Monitor: Check reaction progress via TLC or GC every hour. Stop immediately upon

disappearance of the acid to prevent prolonged heat exposure which favors the

thermodynamic product (2-hexenoate).

Quench & Wash: Cool to room temperature. Pour mixture into ice-cold water. Extract with

diethyl ether or hexane.

Wash the organic layer with 5% NaHCO

to remove unreacted acid and catalyst.

Wash with brine until neutral pH.
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Drying & Concentration: Dry organic layer over anhydrous MgSO

. Filter and concentrate under reduced pressure (Rotovap) at low temperature (<40°C).

Purification: Distill the residue under vacuum (e.g., 10 mmHg).

Target: Collect fraction boiling at ~61°C (at 12 mmHg) [2].
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Figure 2: Synthetic workflow for Methyl 3-Hexenoate with critical control points.
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Analytical Characterization
Validating the identity and purity of Methyl 3-Hexenoate requires distinguishing it from the 2-

isomer.

Gas Chromatography - Mass Spectrometry (GC-MS)
Column: DB-Wax (Polar) or DB-5 (Non-polar).

Retention Indices (RI):

DB-5 (Non-polar): ~917[1]

DB-Wax (Polar): ~1253

Mass Spectrum (EI, 70eV):

Molecular Ion (M+): m/z 128 (often visible).

Base Peak: m/z 69 (Characteristic of 3-hexenoate structure, corresponding to the butenyl

cation [CH

CH

CH=CH]

formed after loss of the carbomethoxy group).

Key Fragments: m/z 97 (Loss of -OCH

), m/z 41.

Differentiation: Methyl 2-hexenoate often shows a more prominent m/z 113 (Loss of -CH

) or m/z 99, and different retention times [4].

Regulatory & Safety Status
FEMA GRAS: 3364 (Generally Recognized As Safe).[1]
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JECFA: No. 334.[2][3]

EU Flavour Information: FL-no: 09.267.[2]

Metabolism: Upon ingestion, methyl 3-hexenoate is hydrolyzed by carboxylesterases to

methanol and 3-hexenoic acid. The acid undergoes

-oxidation in the mitochondria, eventually yielding Acetyl-CoA, which enters the Krebs cycle.

Safety: No safety concerns at current usage levels. It is not classified as a sensitizer, though

the pure substance is a skin irritant (R38) and flammable (R10) [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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